FK-3000
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Overview
Description
FK-3000, also known as 6,7-di-O-acetylsinococuline, is a potent anti-tumor agent isolated from the plant Stephania delavayi Diels. This compound has shown significant promise in inhibiting the proliferation of carcinoma cells by inducing apoptosis and cell cycle arrest. This compound also exhibits antiviral effects against herpes simplex virus type-1 and human immunodeficiency virus type-1 .
Preparation Methods
FK-3000 is primarily isolated from the plant Stephania delavayi Diels. The extraction process involves chromatographic techniques to isolate the active compound. The synthetic routes and industrial production methods for this compound are not extensively documented, but the compound’s natural extraction remains the primary method of obtaining it .
Chemical Reactions Analysis
FK-3000 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FK-3000 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the chemical properties and reactions of similar alkaloids.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound is a promising anti-tumor agent, showing efficacy in inhibiting the growth of carcinoma cells. .
Mechanism of Action
FK-3000 exerts its effects through several mechanisms:
Apoptosis Induction: This compound induces apoptosis in carcinoma cells by decreasing nuclear factor kappa B phosphorylation and cyclooxygenase-2 expression.
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase through p38 mitogen-activated protein kinase phosphorylation and CDC25B dephosphorylation.
Comparison with Similar Compounds
FK-3000 is structurally similar to other alkaloids isolated from Stephania delavayi Diels, such as sinococuline. this compound is unique in its potent anti-tumor and antiviral properties. Similar compounds include:
Sinococuline: Another alkaloid with similar structural features but different biological activities.
Paclitaxel: A well-known anticancer drug with a different mechanism of action but similar applications in cancer treatment.
Topotecan and Irinotecan: Other anticancer agents with different structures and mechanisms but used in similar therapeutic contexts
This compound’s uniqueness lies in its dual anti-tumor and antiviral properties, making it a valuable compound for further research and development in both fields .
Properties
Molecular Formula |
C22H27NO7 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[(1S,9S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16?,20?,22-/m0/s1 |
InChI Key |
XAQZCUNTDGRIEM-ZOUNEDFCSA-N |
Isomeric SMILES |
CC(=O)OC1C[C@]23CCN[C@H](C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Synonyms |
FK-3000 FK3000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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